tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl ester group attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate typically involves the reaction of 2-(4-chlorophenyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-(4-chlorophenyl)-1H-indole-1-carboxylic acid.
Reduction: 2-(4-chlorophenyl)-1H-indole-1-methanol.
Substitution: 2-(4-substituted phenyl)-1H-indole-1-carboxylate derivatives.
Scientific Research Applications
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-methylphenyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(4-fluorophenyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(4-bromophenyl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C19H18ClNO2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H18ClNO2/c1-19(2,3)23-18(22)21-16-7-5-4-6-14(16)12-17(21)13-8-10-15(20)11-9-13/h4-12H,1-3H3 |
InChI Key |
MHSAPGNDENAPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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